4-Methoxyquinolin-3-amine can be classified as a heterocyclic amine and is derived from quinoline, a compound that is widely studied for its biological activity. Quinoline derivatives, including 4-methoxyquinolin-3-amine, are often investigated for their roles as antimalarial, antibacterial, and anticancer agents. The source of this compound can typically be traced back to various synthetic methodologies that utilize starting materials such as 4-methoxyquinoline or related quinoline derivatives.
The synthesis of 4-methoxyquinolin-3-amine can be achieved through several methods, with one common approach being the N-alkylation of 4-methoxyquinoline with an appropriate amine.
The molecular formula of 4-methoxyquinolin-3-amine is , with a molecular weight of approximately 178.20 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure:
4-Methoxyquinolin-3-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-methoxyquinolin-3-amine primarily relates to its interaction with biological targets:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.20 g/mol |
| Melting Point | Typically ranges from 100°C to 150°C |
| Solubility | Soluble in polar solvents like ethanol and DMF |
The stability of 4-methoxyquinolin-3-amine is influenced by environmental factors such as pH and temperature; it tends to degrade under extreme acidic or basic conditions.
4-Methoxyquinolin-3-amine has diverse applications in various fields:
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities. These nitrogen-containing heterocycles demonstrate significant antitumor properties, particularly in targeting tyrosine kinases like EGFR (Epidermal Growth Factor Receptor). Research shows that quinoline-based compounds effectively inhibit mutant EGFR forms (L858R/T790M) prevalent in non-small cell lung cancer (NSCLC), which accounts for 80-85% of lung cancer cases [1]. Beyond oncology, quinolines exhibit antimicrobial activity against diverse pathogens, antiviral effects, and central nervous system modulation, making them invaluable in drug discovery campaigns [8]. The structural flexibility of the quinoline nucleus allows for strategic modifications that optimize target binding, pharmacokinetic properties, and selectivity profiles against biological targets.
4-Methoxyquinolin-3-amine (C₁₀H₁₀N₂O, MW 174.20 g/mol) possesses distinct structural features that differentiate it from other quinoline isomers. The electron-donating methoxy group at C4 and the electron-rich amino group at C3 create a push-pull electronic system that influences both reactivity and binding interactions. This compound typically appears as a crystalline solid with a melting point of 125-126°C and a predicted boiling point of 350.7±22.0°C [7]. Its predicted pKa of 3.28±0.28 indicates moderate basicity [7]. The spatial arrangement allows for hydrogen bonding via the amino group and potential coordination through the quinoline nitrogen, making it a versatile building block for drug design.
Table 1: Comparison of Methoxyquinolin-3-amine Isomers
| Isomer | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Distinguishing Properties |
|---|---|---|---|---|
| 4-Methoxyquinolin-3-amine | 103040-77-3 | 174.20 | Not reported | C4 methoxy, C3 amino substitution pattern |
| 6-Bromo-4-methoxyquinolin-3-amine | 1153460-72-0 | 253.10 | Not reported | Bromine at C6 enhances electronic asymmetry |
| 8-Methoxyquinolin-3-amine | 91818-21-2 | 174.20 | 125-126 | Electron distribution shifted toward quinoline end |
| 3-Amino-4-methoxypyridine | 5200343 (PubChem) | 124.14 | Not reported | Simplified monocyclic analogue |
The investigation of 4-methoxyquinolin-3-amine derivatives has evolved significantly alongside developments in cancer therapeutics. Early quinoline research focused on antimalarial applications, but the discovery of EGFR mutations in NSCLC shifted attention toward kinase inhibition. The development of generations of EGFR-TKIs (tyrosine kinase inhibitors) revealed limitations: first-generation drugs (gefitinib, erlotinib) faced T790M mutation-mediated resistance, while second-generation inhibitors (afatinib) caused toxicity against wild-type EGFR [1]. This necessitated third-generation inhibitors like osimertinib, which selectively target mutant EGFR (L858R/T790M) while sparing wild-type. Research on 4-methoxyquinolin-3-amine derivatives accelerated as medicinal chemists explored bioisosteric replacements for osimertinib's components [1]. Contemporary studies focus on optimizing this scaffold through structural modifications at various ring positions to enhance potency against resistant mutations (including C797S) while improving pharmacokinetic properties. The integration of green chemistry principles in synthesis has also become prominent, with recent emphasis on sustainable amination techniques and renewable feedstocks [3] [10].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7